Azadiradione

Übersicht

Beschreibung

Azadiradione is a principal antioxidant component of the seeds of Azadirachta indica, commonly known as the neem tree . It is known to reduce oxidative stress and has anti-inflammatory effects . The neem tree belongs to the Meliaceae family and is used in the treatment of medical disorders from ancient times to the present in the traditional medical practices of Asia, Africa, and the Middle East .

Synthesis Analysis

The synthesis of Azadiradione was performed by Elias J. Corey in 1989 . The synthesis involved a total of 27 linear steps . The process provided a 0.05% yield of Azadiradione isolated from neem fruit on a fresh weight basis .

Molecular Structure Analysis

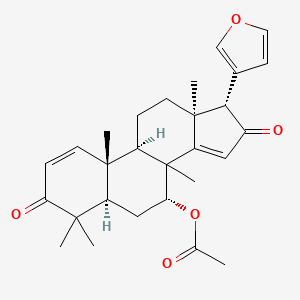

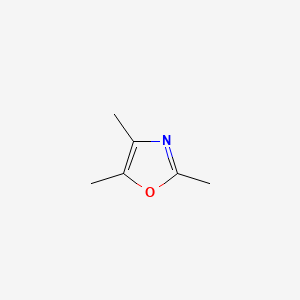

Azadiradione has a molecular formula of C28H34O5 . The molecular weight of Azadiradione is 450.57 g/mol .

Chemical Reactions Analysis

Azadiradione has been found to be an effective antioxidant . According to a Density Functional Theory (DFT) study, its scavenging of the superoxide radical anion occurs through a reaction mechanism in which Azadiradione mimics the antioxidant action of superoxide dismutase (SOD) .

Physical And Chemical Properties Analysis

Azadiradione is a bioactive limonoid found in Azadirachta indica . It is used in laboratory chemicals and the synthesis of substances .

Wissenschaftliche Forschungsanwendungen

Cytoprotective and Anti-secretory Effects

- Azadiradione exhibits significant antiulcer activity by inhibiting H+ K+-ATPase activity, demonstrating cytoprotective and antisecretory effects, suggesting potential for treating peptic ulcers (Singh et al., 2015).

Anti-nociceptive and Anti-inflammatory Activities

- It has been shown to have significant anti-nociceptive and anti-inflammatory effects, supporting its traditional use for wound, burns, and injury treatment (Ilango et al., 2013).

Insect Growth Inhibition

- Azadiradione is effective as an insect growth inhibitor, showing more potency than other similar compounds, which could have implications for agricultural pest management (Lee et al., 1988).

Quantification and Characterization in Neem Extracts

- Advanced techniques like UHPLC-MS/SRM have been used for the quantification of azadiradione in neem extracts, important for understanding its specific role in insecticidal activity (Rangiah et al., 2016).

Potential in Drug Development

- Azadiradione has shown potential in drug development for neurodegenerative diseases by activating heat shock factor 1 (HSF1) function and improving symptoms in model organisms of polyglutamine expansion diseases (Nelson et al., 2016).

Antidiabetic Activity

- Its efficacy as a human pancreatic alpha-amylase inhibitor highlights its potential as an anti-diabetic agent, which could control post-prandial hyperglycemia (Ponnusamy et al., 2015).

Promoting Osteoblast Differentiation and Mineralization

- Certain compounds from Azadirachta indica, including azadiradione, enhance osteoblast proliferation, differentiation, and mineralization, indicating potential applications in bone health (Kushwaha et al., 2016).

Cytotoxic and Apoptosis-Inducing Activities

- Azadiradione exhibits cytotoxic and apoptosis-inducing activities against human cancer cell lines, indicating its potential use in cancer therapy (Kikuchi et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O5/c1-16(29)33-23-14-20-25(2,3)22(31)8-11-26(20,4)19-7-10-27(5)21(28(19,23)6)13-18(30)24(27)17-9-12-32-15-17/h8-9,11-13,15,19-20,23-24H,7,10,14H2,1-6H3/t19-,20+,23-,24-,26-,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAMDQVQFVBEAU-BQDUOGPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CC(=O)C(C4(CC3)C)C5=COC=C5)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)([C@@H]3C1(C4=CC(=O)[C@H]([C@@]4(CC3)C)C5=COC=C5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949106 | |

| Record name | 17-(Furan-3-yl)-4,4,8-trimethyl-3,16-dioxoandrosta-1,14-dien-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5R,7R,9R,10R,13S,17R)-17-(furan-3-yl)-4,4,8,10,13-pentamethyl-3,16-dioxo-6,7,9,11,12,17-hexahydro-5H-cyclopenta[a]phenanthren-7-yl] acetate | |

CAS RN |

26241-51-0 | |

| Record name | Azadiradione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026241510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-(Furan-3-yl)-4,4,8-trimethyl-3,16-dioxoandrosta-1,14-dien-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)

![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)